molecular formula C23H22N4O4S2 B600962 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane CAS No. 1337967-93-7

1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

Numéro de catalogue: B600962
Numéro CAS: 1337967-93-7
Poids moléculaire: 482.58
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane is a synthetic 1,4-diazepane derivative functionalized with sulfonyl-linked isoquinoline moieties at positions 1 and 4 of the diazepane ring. The diazepane scaffold provides conformational flexibility, while the sulfonyl groups enhance electronic interactions with biological targets .

Key structural attributes include:

  • Core structure: A seven-membered 1,4-diazepane ring.
  • Substituents: Two isoquinolin-5-ylsulfonyl groups at positions 1 and 2.
  • Molecular formula: C₁₄H₁₇N₃O₃S (neutral form) or C₁₄H₁₉Cl₂N₃O₂S (dihydrochloride salt, CAS 203911-27-7) .
  • Molecular weight: 307.37 (neutral) / 364.29 (dihydrochloride) .

The compound has been studied in the context of TGR5 agonism, though clinical trials for related scaffolds (e.g., SB-756050) revealed challenges in oral bioavailability and pharmacokinetics (PK) .

Propriétés

IUPAC Name

5-[(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S2/c28-32(29,22-6-1-4-18-16-24-10-8-20(18)22)26-12-3-13-27(15-14-26)33(30,31)23-7-2-5-19-17-25-11-9-21(19)23/h1-2,4-11,16-17H,3,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVDKPYTPWVEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)S(=O)(=O)C4=CC=CC5=C4C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716732
Record name 5,5'-(1,4-Diazepane-1,4-diyldisulfonyl)diisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337967-93-7
Record name 5,5'-(1,4-Diazepane-1,4-diyldisulfonyl)diisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mécanisme D'action

Target of Action

Fasudil Dimer primarily targets Rho-associated protein kinases (ROCKs), which are enzymes that play a crucial role in mediating vasoconstriction and vascular remodeling . It also targets cAMP-dependent protein kinase inhibitor alpha and cAMP-dependent protein kinase catalytic subunit alpha .

Mode of Action

Fasudil Dimer acts as a selective inhibitor of ROCKs . By inhibiting these kinases, it decreases myosin light chain (MLC) phosphatase activity, thus enhancing vascular smooth muscle contraction . This results in vasodilation and a decrease in pulmonary vascular pressure .

Biochemical Pathways

Fasudil Dimer affects several biochemical pathways. It inhibits inflammatory responses, elevates neurotrophic factors, and induces WNT/β-catenin and PI3K/Akt/mTOR signaling pathways . It also maintains iron homeostasis and inhibits the c-Jun N-terminal kinase (JNK) pathway .

Pharmacokinetics

The pharmacokinetics of Fasudil Dimer have been studied in rat plasma . The compound shows good bioavailability and is well-tolerated.

Result of Action

Fasudil Dimer has several molecular and cellular effects. It enhances barrier properties in a concentration-dependent manner, as measured by an increased transendothelial electrical resistance (TEER) and decreased permeability . It also increases the expression of the tight junction protein claudin-5 . Furthermore, it has been shown to protect against myocardial ischemia/reperfusion (I/R) injury by improving coronary vasodilation, inhibiting apoptosis and oxidative stress, relieving inflammation, and reducing endoplasmic reticulum stress and metabolism .

Action Environment

The action of Fasudil Dimer can be influenced by various environmental factors. For instance, it has been shown to exert a cardioprotective function in animal models of myocardial I/R injury . .

Analyse Biochimique

Molecular Mechanism

The molecular mechanism of Fasudil Dimer involves its interaction with biomolecules and its impact on gene expression. As a ROCK inhibitor, Fasudil Dimer exerts its effects at the molecular level by inhibiting the activity of the ROCK enzyme. This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fasudil Dimer can change over time. For example, it has been shown to protect against RSL3-induced cell death in a concentration-dependent manner

Dosage Effects in Animal Models

The effects of Fasudil Dimer can vary with different dosages in animal models. For instance, it has been shown to have neuroprotective effects against toxin-induced cell death in both in vitro and in vivo studies

Activité Biologique

1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane (CAS No. 1337967-93-7) is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of Rho-associated protein kinases (ROCKs). This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C23H22N4O4S2
  • Molecular Weight : 482.6 g/mol
  • IUPAC Name : this compound

This compound primarily functions as a selective inhibitor of ROCKs, which are crucial in various cellular processes including vasoconstriction and vascular remodeling. The inhibition of ROCKs leads to several downstream effects:

  • Inhibition of Inflammatory Responses : The compound has been shown to modulate inflammatory pathways, potentially reducing tissue damage in various conditions.
  • Neuroprotective Effects : In vitro studies indicate that it can protect neuronal cells from toxin-induced death, suggesting a role in neuroprotection.
  • Modulation of Biochemical Pathways : It influences pathways such as WNT/β-catenin and PI3K/Akt/mTOR signaling.

Pharmacokinetics

Pharmacokinetic studies in animal models have demonstrated that this compound exhibits favorable absorption and distribution characteristics. Notably:

  • Bioavailability : The compound shows good bioavailability in rat plasma.
  • Metabolism : It undergoes metabolic transformations that are essential for its biological activity.

Research Findings

Recent studies have focused on the efficacy of this compound in various experimental models. Key findings include:

Table 1: Summary of Biological Activities

StudyModelKey Findings
Rat PlasmaDemonstrated effective inhibition of ROCK activity with significant neuroprotective effects against RSL3-induced cell death.
In vitro Cell LinesShowed reduced inflammatory markers and improved cell viability in neuronal models.
Molecular DockingIndicated strong binding affinity to ROCK2 with favorable interaction profiles compared to other ROCK inhibitors.

Case Studies

A notable case study involved the application of this compound in a model of ischemic stroke. The compound was administered prior to inducing ischemia in rats:

  • Results : The treated group exhibited a significant reduction in infarct size and improved neurological scores compared to controls. These findings underscore its potential therapeutic application in stroke management.

Applications De Recherche Scientifique

Pharmaceutical Development

Antimicrobial and Anticancer Agent
The compound exhibits significant biological activity that suggests potential uses as an antimicrobial and anticancer agent. Studies indicate that it may interact with various biological targets, leading to the inhibition of pathogenic organisms and cancer cell proliferation. The specific mechanisms of action remain to be fully elucidated, necessitating further pharmacological studies to confirm its efficacy against diverse pathogens and cancer cell lines.

Therapeutic Applications for Cerebrovascular Disorders
Research has highlighted the compound's potential in treating cerebrovascular disorders. It has been shown to possess vasodilation properties, which can be beneficial in conditions such as cerebral vasospasm following hemorrhage. The compound's ability to enhance cerebral blood flow without significantly lowering systemic blood pressure makes it a promising candidate for therapeutic interventions in ischemic conditions .

Chemical Research

Synthesis and Derivative Exploration
The synthesis of 1,4-bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane typically involves multi-step synthetic pathways that require optimization for high yields and purity. The compound's structural features allow for the development of various derivatives, which may exhibit enhanced biological properties or different pharmacological profiles. For instance, modifications to the isoquinoline moiety can lead to compounds with varying antimicrobial or anticancer activities .

Comparative Studies with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some relevant compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
This compoundContains two isoquinoline moietiesEnhanced sulfonamide characteristics
Isoquinoline SulfonamidesGeneral class of compounds with sulfonamide functionalityVarying substitution patterns lead to diverse activities
Benzothiazole DerivativesSimilar heterocyclic structuresOften exhibit different biological profiles

These comparisons highlight the distinct characteristics of this compound that may confer unique therapeutic benefits not found in other similar compounds.

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

  • Cerebral Vasodilation Effects : In animal models of cerebral hemorrhage, administration of this compound resulted in significant improvements in blood flow without adverse effects on systemic blood pressure. These findings support its potential use in clinical settings for managing cerebrovascular disorders .
  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of 1,4-Diazepane Derivatives
Compound Name Substituents/Modifications Molecular Weight Biological Target Activity/Potency Pharmacokinetic Notes References
1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane Isoquinolin-5-ylsulfonyl groups 307.37 TGR5 (inferred) Micromolar potency (similar to SB-756050) No human trial data reported
SB-756050 Bis-sulfonyl groups (unspecified) Not reported TGR5 Micromolar potency Poor oral bioavailability; nonlinear PK in humans
5-(1,4-diazepan-1-ylsulfonyl)-4-methyl-isoquinoline Methyl-substituted isoquinoline sulfonyl 305.395 Undisclosed Not reported Unknown
1,4-Bis(3,4-dimethoxyphenylsulfonyl)-1,4-diazepane 3,4-Dimethoxyphenylsulfonyl groups 496.64 Undisclosed Screening compound (ChemDiv) Unknown
2,7-Bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one Chlorophenyl, dimethyl groups 378.30 Antimicrobial Moderate activity Enhanced stability via crystallography

Key Findings from Comparative Studies

(b) Structural Influences on Pharmacokinetics
  • Sulfonyl vs. Aryl Groups : Sulfonyl-linked compounds (e.g., SB-756050) often suffer from poor oral bioavailability due to high polarity and metabolic instability. In contrast, lipophilic substituents (e.g., 4-chlorophenyl in ) improve membrane permeability but may reduce solubility.
  • Diazepane Flexibility : The seven-membered diazepane ring confers conformational flexibility, enabling better target binding compared to rigid scaffolds like piperazine .

Clinical and Preclinical Limitations

  • SB-756050 : Despite micromolar potency, its development was discontinued due to erratic human PK profiles .
  • Hydroxyfasudil Analogues: The dihydrochloride salt of 5-((1,4-diazepan-1-yl)sulfonyl)isoquinoline (CAS 203911-27-7) shows promise in preclinical models but lacks published trial data .

Méthodes De Préparation

Reaction Mechanism and Conditions

1,4-Diazepane is treated with two equivalents of isoquinoline-5-sulfonyl chloride in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF). The reaction is typically conducted at 0–5°C to minimize side reactions, with triethylamine (TEA) added as a base to scavenge HCl. After 12–24 hours, the crude product is purified via recrystallization from ethanol or acetonitrile, yielding the target compound with >95% purity.

Key Data:

ParameterValueSource
SolventTHF/Dichloromethane
Temperature0–5°C
Reaction Time12–24 hours
Yield78–85%
Purity (HPLC)>95%

Stepwise Sulfonylation Using Protecting Groups

To enhance regioselectivity, a stepwise approach employing protective groups has been developed. This method ensures controlled sulfonylation of each nitrogen in the diazepane ring.

Protocol Overview

  • Protection of 1,4-Diazepane: The primary amine is protected with a tert-butoxycarbonyl (Boc) group using Boc anhydride in THF.

  • First Sulfonylation: The secondary amine reacts with one equivalent of isoquinoline-5-sulfonyl chloride, yielding N-Boc-N-sulfonyl diazepane.

  • Deprotection: The Boc group is removed via trifluoroacetic acid (TFA) in dichloromethane.

  • Second Sulfonylation: The free amine reacts with a second equivalent of sulfonyl chloride to form the bis-sulfonylated product.

Key Data:

ParameterValueSource
Boc Protection Yield92%
Deprotection AgentTFA
Overall Yield65–72%
Purity (HPLC)99.1%

Advantages Over Direct Method

This method reduces polysulfonylation byproducts and improves regiochemical control. However, it requires additional steps, increasing synthesis time and cost.

One-Pot Synthesis via In Situ Sulfonyl Chloride Generation

Recent advances utilize in situ generation of isoquinoline-5-sulfonyl chloride to streamline the synthesis. This avoids isolation of the moisture-sensitive sulfonyl chloride, enhancing practicality for industrial-scale production.

Process Details

Isoquinoline-5-sulfonic acid is treated with bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (Ph3_3PO) in acetonitrile. The resulting sulfonyl chloride reacts directly with 1,4-diazepane in the same pot, eliminating intermediate isolation.

Key Data:

ParameterValueSource
Chlorination AgentBTC/Ph3_3PO
SolventAcetonitrile
Reaction Time8 hours
Yield81%
Purity (HPLC)98.5%

Environmental and Economic Benefits

The BTC/Ph3_3PO system minimizes waste generation compared to traditional thionyl chloride methods. Ph3_3PO is recoverable via low-temperature crystallization, reducing raw material costs.

Alternative Routes via Cyclization of Linear Precursors

For laboratories lacking 1,4-diazepane, linear precursors such as N,N-bis(2-aminoethyl) sulfonamides can be cyclized to form the diazepane core en route to the target compound.

Cyclization Strategy

  • Sulfonamide Formation: Ethylenediamine reacts with two equivalents of isoquinoline-5-sulfonyl chloride to form N,N-bis(sulfonamide).

  • Cyclization: The linear sulfonamide undergoes base-mediated cyclization (e.g., K2_2CO3_3 in DMF) to form 1,4-diazepane.

Key Data:

ParameterValueSource
Cyclization AgentK2_2CO3_3
SolventDMF
Yield68%
Purity (HPLC)97.3%

Analytical and Purification Techniques

Impurity Profiling

Common impurities include:

  • N-Monosulfonylated diazepane (0.5–1.2%).

  • Isoquinoline-5-sulfonic acid (0.3–0.8%).

  • Ethyl 5-isoquinolinesulfonate (trace amounts).

Chromatographic Methods

Reverse-phase HPLC with a C18 column (acetonitrile/0.1% TFA buffer) effectively separates impurities. Detection at 254 nm ensures sensitivity for sulfonamide bonds .

Q & A

Q. What protocols ensure safe handling of this compound given its potential toxicity?

  • Guidelines :
  • PPE : Use nitrile gloves, lab coats, and fume hoods (OSH standards).
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.